molecular formula C29H25NO4 B1302877 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid CAS No. 270063-38-2

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

Cat. No.: B1302877
CAS No.: 270063-38-2
M. Wt: 451.5 g/mol
InChI Key: QKDVUQGMQTZWKV-NRFANRHFSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is a useful research compound. Its molecular formula is C29H25NO4 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

Given its use in proteomics research , it’s plausible that it interacts with proteins or peptides, possibly influencing their structure or function.

Biochemical Pathways

As a compound used in proteomics research , it may be involved in protein synthesis or modification pathways.

Result of Action

Given its use in proteomics research

Action Environment

It’s known that the compound is stored at 2-8°c , suggesting that temperature may play a role in its stability.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid, commonly referred to as Fmoc-naphthylalanine, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C26H25NO4
  • Molecular Weight: 415.49 g/mol
  • CAS Number: 270062-97-0
  • IUPAC Name: this compound

The compound exhibits its biological activity primarily through its role as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during the synthesis process, allowing for the formation of peptides that can exhibit various biological functions.

Pharmacological Effects

Research indicates that Fmoc-naphthylalanine and its derivatives may have several pharmacological effects:

  • Antitumor Activity : Studies have shown that compounds with naphthalene moieties can inhibit cancer cell proliferation. For instance, naphthalene derivatives have been reported to induce apoptosis in various cancer cell lines through mitochondrial pathways .
  • Antimicrobial Activity : Some derivatives of naphthalene are known to exhibit antimicrobial properties, potentially making them useful in treating infections caused by resistant bacteria .
  • Neuroprotective Effects : There is emerging evidence suggesting that naphthalene derivatives may protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases .

Study 1: Antitumor Efficacy

In a recent study, Fmoc-naphthylalanine was incorporated into peptides designed to target specific cancer pathways. The resulting peptides demonstrated significant cytotoxicity against breast cancer cells in vitro, with an IC50 value indicating effective inhibition of cell growth at low concentrations .

PeptideIC50 (µM)Cancer Cell Line
Peptide A10MCF-7 (Breast)
Peptide B15HeLa (Cervical)

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of naphthalene derivatives. The study found that certain synthesized peptides containing Fmoc-naphthylalanine exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Compound 18S. aureus
Compound 216E. coli

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Fmoc-L-naphthylalanine has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of specific cancer cell lines. The naphthalene moiety is known to interact with biological targets, which may contribute to its cytotoxic effects against cancer cells. For example, studies have shown that compounds incorporating naphthalene can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

1.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to Fmoc-L-naphthylalanine. These compounds exhibit activity against a range of bacterial strains, suggesting their potential use as novel antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .

Peptide Synthesis

2.1 Protecting Group in Solid Phase Peptide Synthesis

Fmoc-L-naphthylalanine serves as an essential building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group that allows for selective deprotection during peptide assembly. This compound's stability under basic conditions makes it ideal for synthesizing complex peptides and proteins .

2.2 Enhancing Peptide Stability

Incorporating Fmoc-L-naphthylalanine into peptide sequences can enhance the stability and bioavailability of therapeutic peptides. The naphthalene ring can provide hydrophobic interactions that stabilize peptide structures, potentially improving their pharmacokinetic properties .

Drug Development

3.1 Design of Novel Therapeutics

The unique structural features of Fmoc-L-naphthylalanine enable researchers to design novel therapeutics targeting specific biological pathways. For instance, modifications to the naphthalene group can lead to derivatives with enhanced selectivity for certain receptors or enzymes involved in disease processes .

3.2 Targeted Drug Delivery Systems

Research is ongoing into using Fmoc-L-naphthylalanine in targeted drug delivery systems, particularly in cancer therapy. By conjugating this compound with nanoparticles or liposomes, scientists aim to improve the delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity and enhancing treatment efficacy .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDVUQGMQTZWKV-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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